

4-Methyldibenzofuran CAS number 7320-53-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyldibenzofuran

Cat. No.: B1583177

[Get Quote](#)

An In-Depth Technical Guide to **4-Methyldibenzofuran** (CAS 7320-53-8)

Introduction and Overview

4-Methyldibenzofuran, with the CAS number 7320-53-8, is a methylated derivative of the tricyclic aromatic heterocycle, dibenzofuran. The dibenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and functional organic materials.^[1] As a result, **4-Methyldibenzofuran** serves as a critical chemical intermediate and building block for the synthesis of more complex molecules. Its strategic importance lies in its utility for constructing novel drug candidates, particularly kinase inhibitors for oncological applications, and for developing advanced materials for organic light-emitting diodes (OLEDs).^{[1][2]}

This guide provides a comprehensive technical overview of **4-Methyldibenzofuran**, designed for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, detailed synthetic protocols, analytical characterization, chemical reactivity, applications, and essential safety information, grounding all technical claims in authoritative sources.

Physicochemical and Structural Properties

4-Methyldibenzofuran is an aromatic compound with a molecular formula of $C_{13}H_{10}O$.^[3] Its structure consists of a central furan ring fused to two benzene rings, with a methyl group substituted at the 4-position.

Caption: Chemical structure of **4-Methyldibenzofuran**.

Table 1: Physicochemical Properties of **4-Methyldibenzofuran**

Property	Value	Source
CAS Number	7320-53-8	[3]
Molecular Formula	C ₁₃ H ₁₀ O	[3]
Molecular Weight	182.22 g/mol	[4]
Boiling Point	306.0 ± 11.0 °C at 760 mmHg	[3]
Density	1.2 ± 0.1 g/cm ³	[3]
Flash Point	146.0 ± 6.1 °C	[3]
LogP (Octanol/Water)	4.58	[3]
Refractive Index	1.678	[3]

| InChIKey | XLTFRTTTZWMJJQ-UHFFFAOYSA-N |[\[4\]](#) |

Synthesis and Manufacturing

The synthesis of substituted dibenzofurans can be achieved through several robust methodologies, most notably via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling or copper-catalyzed Ullmann-type reactions.[\[5\]](#)[\[6\]](#)[\[7\]](#) These methods offer high efficiency and functional group tolerance, making them suitable for laboratory-scale synthesis and potential industrial scale-up.

A highly effective and plausible route to **4-Methyldibenzofuran** is the Suzuki-Miyaura cross-coupling reaction.[\[6\]](#)[\[8\]](#) This approach involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. For this specific target, the coupling of 4-bromodibenzofuran (commercially available) with methylboronic acid serves as a direct and efficient strategy.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a general procedure that can be optimized for specific laboratory conditions. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood.

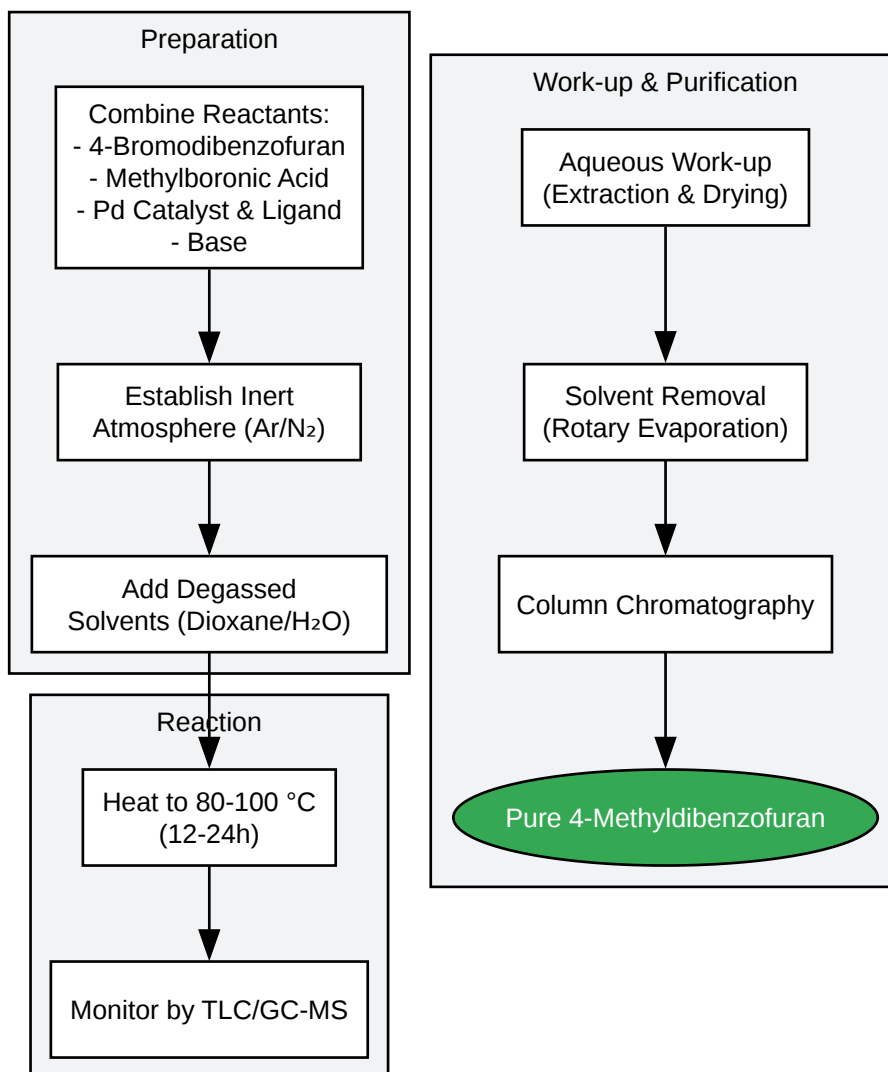
Materials and Reagents:

- 4-Bromodibenzofuran (1.0 eq)
- Methylboronic acid (1.5 eq)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
- Triphenylphosphine [PPh₃] (0.08 eq) or a more advanced phosphine ligand like SPhos
- Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)
- Anhydrous 1,4-Dioxane or Toluene
- Deionized Water
- Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromodibenzofuran (1.0 eq), methylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (3.0 eq).
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
- **Solvent Addition:** Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The solution should be sparged with argon for an additional 10-15 minutes to ensure complete deoxygenation.
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **4-Methyldibenzofuran** as a pure solid.



[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura synthesis of **4-Methyldibenzofuran**.

Analytical Characterization

Confirming the identity and purity of synthesized **4-Methyldibenzofuran** requires a combination of spectroscopic techniques. The following section details the expected analytical data.

Table 2: Expected Analytical Data for **4-Methyldibenzofuran**

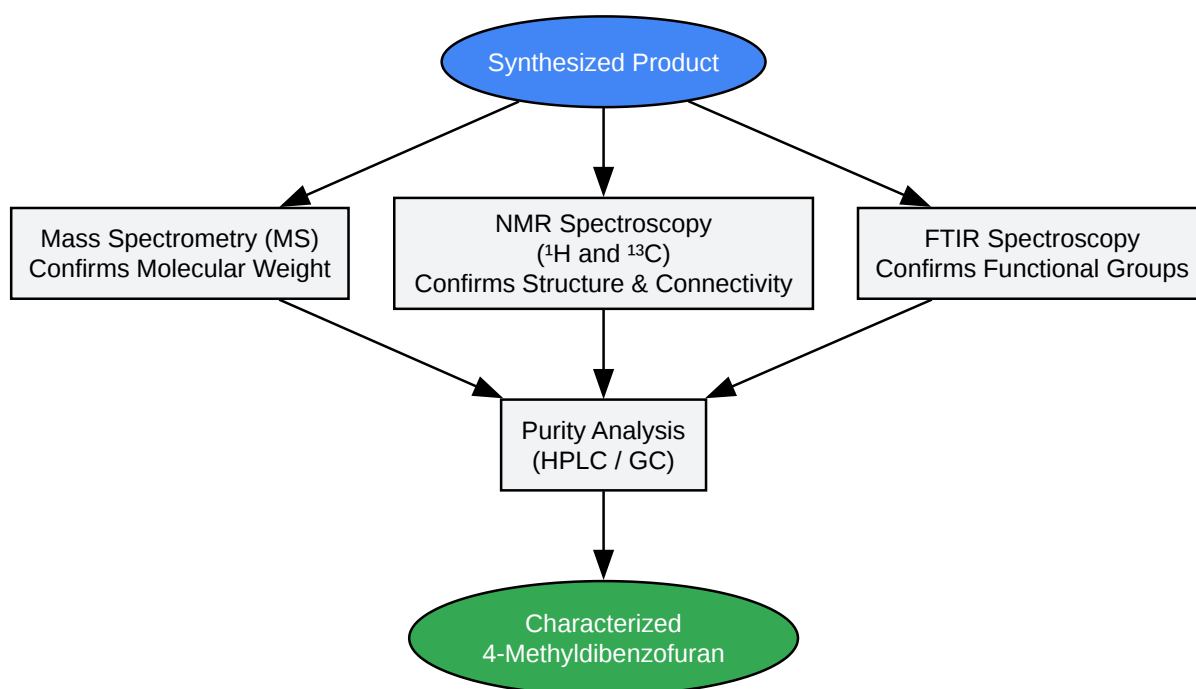
Technique	Expected Observations
Mass Spectrometry (EI)	Molecular Ion (M^+) at $m/z = 182$. Key fragments may appear at $m/z = 181$ ($[M-H]^+$), 152 ($[M-CH_3-H]^+$).^[4]
1H NMR ($CDCl_3$, 400 MHz)	Aromatic Protons (δ 7.2-8.0 ppm): A complex multiplet pattern corresponding to the 7 aromatic protons. Methyl Protons (δ ~2.5 ppm): A sharp singlet corresponding to the 3 protons of the methyl group.
^{13}C NMR ($CDCl_3$, 100 MHz)	Aromatic Carbons (δ 110-160 ppm): Approximately 12 distinct signals are expected for the aromatic carbons, though some may overlap. Quaternary carbons, particularly those attached to oxygen, will be the most downfield. Methyl Carbon (δ ~20 ppm): A single signal in the aliphatic region corresponding to the methyl carbon.

| FTIR (KBr Pellet) | C-H stretching (aromatic): ~3050-3100 cm^{-1} . C-H stretching (aliphatic): ~2850-2960 cm^{-1} . C=C stretching (aromatic): ~1450-1600 cm^{-1} . C-O-C stretching (aryl ether): ~1200-1250 cm^{-1} . |

Causality in Spectroscopic Data:

- 1H NMR: The chemical shift of the methyl protons is characteristic of a methyl group attached to an aromatic ring. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons.

- ^{13}C NMR: The number of distinct signals confirms the number of non-equivalent carbons in the molecule's asymmetric structure.[9] The chemical shifts are dictated by the hybridization (sp^2 for aromatic, sp^3 for methyl) and the electronic environment (e.g., proximity to the electronegative oxygen atom).[10]
- FTIR: The vibrational frequencies correspond to the stretching and bending of specific bonds within the molecule, allowing for the identification of key functional groups like aromatic C-H, aliphatic C-H, and the characteristic aryl-ether C-O-C bond.[11]



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Chemical Reactivity and Derivatization

The chemical reactivity of **4-Methyldibenzofuran** is governed by the principles of electrophilic aromatic substitution, influenced by the electronic nature of the dibenzofuran ring system and the directing effects of the methyl substituent.

The dibenzofuran core is generally susceptible to electrophilic attack on the electron-rich positions. The oxygen atom of the furan ring donates electron density, activating the

heterocyclic portion of the molecule. The methyl group at the C4 position is a weak activating group and is an ortho, para-director.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

- **Activating Groups:** The oxygen atom strongly activates positions 1, 3, 7, and 9 via resonance. The methyl group at C4 activates its ortho positions (C3) and its para position (no direct para on the same ring).
- **Steric Hindrance:** The positions adjacent to the ring junctions (4a, 5a, 9a, 9b) are sterically hindered and generally unreactive.
- **Combined Effect:** The directing effects of the oxygen and the methyl group are synergistic towards the C3 position. The C1 position is also highly activated by the oxygen. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is most likely to occur at the C3 and C1 positions. The precise ratio of isomers would depend on the specific reaction conditions and the nature of the electrophile.

Applications in Research and Drug Development

4-Methyldibenzofuran is not typically an end-product but rather a valuable scaffold and intermediate for creating more complex, high-value molecules.

- **Medicinal Chemistry:** The dibenzofuran core is present in numerous compounds with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[12] **4-Methyldibenzofuran** provides a functionalized starting point to build libraries of novel derivatives for high-throughput screening in drug discovery programs. The methyl group can serve as a handle for further functionalization or can be used to probe steric and electronic interactions within a target protein's binding pocket.
- **Materials Science:** Dibenzofuran derivatives are investigated for their use in organic electronics, particularly as host materials or emitters in OLEDs.^[2] The rigid, planar structure and tunable electronic properties are highly desirable. **4-Methyldibenzofuran** can be used to synthesize more elaborate structures with specific photophysical properties required for these applications.

Safety, Handling, and Toxicological Profile

No specific toxicological data for **4-Methyldibenzofuran** is readily available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Information from the parent compound, dibenzofuran, can serve as a preliminary guide. Dibenzofuran is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6]

Recommended Safety Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- **Handling:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations. Due to the potential for aquatic toxicity, do not allow it to enter drains or waterways.

A full risk assessment should be performed by qualified personnel before commencing any work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHYLDIBENZOFURAN | 7320-53-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Dibenzofuran-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Dibenzofuran, 4-methyl- | C13H10O | CID 43489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. ¹³C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methyldibenzofuran CAS number 7320-53-8]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583177#4-methyldibenzofuran-cas-number-7320-53-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com